(1-methyl-1H-imidazol-4-yl)methanol
Overview
Description
(1-methyl-1H-imidazol-4-yl)methanol is an organic compound with the molecular formula C5H8N2O It is a derivative of imidazole, a five-membered heterocyclic ring containing two nitrogen atoms
Mechanism of Action
Target of Action
It’s known that imidazole derivatives, which this compound is a part of, have a broad range of biological activities . They are key components in functional molecules used in various applications .
Mode of Action
Imidazole derivatives are known to interact with their targets in a variety of ways, leading to changes in biological function .
Biochemical Pathways
Imidazole derivatives are known to affect a wide range of biochemical pathways due to their diverse range of applications .
Pharmacokinetics
Imidazole derivatives are generally known for their high solubility in water and other polar solvents, which can impact their bioavailability .
Result of Action
Imidazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Action Environment
It’s known that imidazole derivatives are generally stable and versatile, which allows them to be used in a diverse range of applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: (1-methyl-1H-imidazol-4-yl)methanol can be synthesized through the reduction of 1-methyl-1H-imidazole-4-carboxylic acid. The process involves the following steps:
Reduction: 1-methyl-1H-imidazole-4-carboxylic acid is suspended in tetrahydrofuran (THF) and cooled to 0°C. Lithium aluminum hydride (LiAlH4) in THF is then added dropwise to the suspension. The mixture is stirred overnight at room temperature and then heated to 50°C for one hour.
Workup: Water is added to the reaction mixture, followed by sodium sulfate (Na2SO4).
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves the reduction of imidazole derivatives using reducing agents like lithium aluminum hydride under controlled conditions.
Chemical Reactions Analysis
Types of Reactions: (1-methyl-1H-imidazol-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace the hydroxyl group with halides.
Major Products:
Oxidation: The major products include 1-methyl-1H-imidazole-4-carboxaldehyde and 1-methyl-1H-imidazole-4-carboxylic acid.
Substitution: The major products include 1-methyl-1H-imidazole-4-yl chloride or bromide.
Scientific Research Applications
(1-methyl-1H-imidazol-4-yl)methanol has several scientific research applications:
Biology: It is used in the study of enzyme mechanisms and as a ligand in coordination chemistry.
Medicine: Its derivatives are explored for potential therapeutic applications, including antimicrobial and anticancer activities.
Industry: It is used as an intermediate in the production of various chemicals and materials.
Comparison with Similar Compounds
- (1-methyl-1H-imidazol-2-yl)methanol
- (1-methyl-1H-imidazol-5-yl)methanol
- (1-methyl-4-imidazolemethanol)
Comparison:
- Structural Differences: The position of the hydroxyl group and the methyl group on the imidazole ring varies among these compounds, leading to differences in their chemical reactivity and biological activity.
- Uniqueness: (1-methyl-1H-imidazol-4-yl)methanol is unique due to its specific substitution pattern, which influences its interaction with biological targets and its utility in synthetic chemistry .
Properties
IUPAC Name |
(1-methylimidazol-4-yl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O/c1-7-2-5(3-8)6-4-7/h2,4,8H,3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLEAEGDBKRBJAP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00427612 | |
Record name | (1-methyl-1H-imidazol-4-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00427612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17289-25-7 | |
Record name | (1-methyl-1H-imidazol-4-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00427612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1-methyl-1H-imidazol-4-yl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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